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Compound of Interest

Compound Name: Mosapramine

Cat. No.: B1676756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mosapramine, an atypical antipsychotic agent, has demonstrated a significant affinity for

dopamine and serotonin receptors, suggesting its potential in the management of

schizophrenia. This technical guide provides a comprehensive overview of Mosapramine's

chemical properties, synthesis, analytical methodologies, pharmacological profile, and

available clinical data. The information is intended to serve as a foundational resource for

researchers and professionals involved in the development and study of novel antipsychotic

drugs.

Chemical Structure and Properties
Mosapramine, with the CAS number 89419-40-9, is a complex heterocyclic molecule. Its

chemical identity and fundamental properties are summarized in the table below.
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Property Value

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b]

[1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-

hexahydroimidazo[1,2-a]pyridine-3,4'-

piperidine]-2-one

Synonyms Cremin, Clospipramine

CAS Number 89419-40-9

Molecular Formula C₂₈H₃₅ClN₄O

Molecular Weight 479.07 g/mol

Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of Mosapramine is not

readily available in the public domain, the synthesis of its core structure, a dibenz[b,f]azepine

derivative, can be conceptualized through established organic chemistry principles. A general

synthetic approach would likely involve the following key transformations:
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Starting Materials:
- Substituted Dibenz[b,f]azepine Precursor

- Spirocyclic Amine Intermediate

Coupling Reaction
(e.g., Nucleophilic Substitution)

Purification
(e.g., Column Chromatography, Recrystallization)

Salt Formation
(e.g., with HCl to form Hydrochloride salt)

Final Product:
Mosapramine Hydrochloride

Click to download full resolution via product page

A generalized workflow for the synthesis of Mosapramine.

This theoretical workflow highlights the key stages in synthesizing a complex molecule like

Mosapramine. The initial step would involve the synthesis of the dibenz[b,f]azepine core and

the spirocyclic amine moiety separately. These two key intermediates would then be coupled,

likely through a nucleophilic substitution reaction. Subsequent purification and salt formation

would yield the final active pharmaceutical ingredient.

Analytical Methodologies
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The quantification of Mosapramine in biological matrices and pharmaceutical formulations is

crucial for pharmacokinetic studies and quality control. While a specific validated HPLC-UV

method for Mosapramine is not detailed in the available literature, a general method can be

proposed based on the analysis of structurally similar antipsychotic compounds.

Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection Method

A reverse-phase HPLC method with UV detection would be a suitable approach for the

quantification of Mosapramine.

Parameter Recommended Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer, pH adjusted) and an organic solvent

(e.g., acetonitrile or methanol) in an isocratic or

gradient elution mode.

Flow Rate 1.0 mL/min

Detection Wavelength

Determined by UV spectral scan of

Mosapramine (likely in the range of 220-280

nm).

Internal Standard
A structurally similar compound with a distinct

retention time.

Experimental Protocol: Method Validation

A comprehensive validation of the HPLC-UV method should be performed according to ICH

guidelines, including the following parameters:

Specificity: Assess the ability to detect the analyte in the presence of excipients and potential

degradation products.

Linearity: Establish a linear relationship between the analyte concentration and the detector

response over a defined range.
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Accuracy: Determine the closeness of the measured value to the true value.

Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the

method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest

concentration of the analyte that can be reliably detected and quantified.

Robustness: Assess the method's capacity to remain unaffected by small, deliberate

variations in method parameters.

Pharmacology
Mechanism of Action
Mosapramine is classified as an atypical antipsychotic, primarily exerting its effects through

antagonism of dopamine and serotonin receptors. It displays a high affinity for dopamine D₂,

D₃, and D₄ receptors, and a moderate affinity for the serotonin 5-HT₂A receptor.[2]

The antagonism of D₂ receptors in the mesolimbic pathway is believed to be responsible for its

antipsychotic effects on the positive symptoms of schizophrenia. The interaction with other

dopamine and serotonin receptor subtypes may contribute to its atypical profile, potentially

leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Signaling Pathway
As a D₂-like receptor antagonist, Mosapramine is expected to modulate downstream signaling

cascades initiated by dopamine. D₂-like receptors are G protein-coupled receptors (GPCRs)

that couple to Gαi/o proteins. Activation of these receptors by dopamine typically leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By

blocking these receptors, Mosapramine would disinhibit adenylyl cyclase, leading to an

increase in cAMP levels. This, in turn, would affect the phosphorylation state of downstream

targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key

regulator of neuronal signaling.
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Proposed signaling pathway of Mosapramine at the D2 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1676756?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Binding Profile
Mosapramine exhibits a distinct receptor binding profile. The available quantitative data for its

binding affinities (Ki values) are summarized below. A lower Ki value indicates a higher binding

affinity.

Receptor Ki (nM)

Dopamine D₂
High Affinity (Specific value not consistently

reported)[1]

Dopamine D₃
High Affinity (Specific value not consistently

reported)[1]

Dopamine D₄
High Affinity (Specific value not consistently

reported)[1]

Serotonin 5-HT₂A
Moderate Affinity (Specific value not consistently

reported)

A study reported that the affinity of Mosapramine for D₄ receptors is 8 times higher than that of

clozapine, and its affinity for D₃ receptors is 40 times higher than that of raclopride. The ratio of

Ki values for D₂ versus D₃ receptors for Mosapramine was higher than that of haloperidol,

suggesting a more potent effect on D₃ receptors.

Pharmacokinetics
Detailed pharmacokinetic data for Mosapramine in preclinical species is limited in publicly

available literature. Studies on the structurally related compound, mosapride, have been

conducted in rats and dogs, but these findings may not be directly applicable to Mosapramine
due to structural differences. Further research is required to fully characterize the absorption,

distribution, metabolism, and excretion (ADME) profile of Mosapramine.

Clinical Studies
Mosapramine has been used in Japan for the treatment of schizophrenia. However, detailed

results from large-scale, randomized controlled clinical trials, particularly Phase II and III

studies with specific data on efficacy measures like the Positive and Negative Syndrome Scale
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(PANSS) scores, are not widely available in English-language publications. The available

information suggests its utility in managing the symptoms of schizophrenia.

Conclusion
Mosapramine is an atypical antipsychotic with a unique receptor binding profile, characterized

by high affinity for dopamine D₂, D₃, and D₄ receptors. While its clinical use has been

established in Japan, a more comprehensive understanding of its synthesis, detailed analytical

methods for its quantification, a complete pharmacokinetic profile, and extensive clinical trial

data would be highly beneficial for the global scientific and drug development community. This

technical guide consolidates the currently available information and highlights areas where

further research is warranted to fully elucidate the therapeutic potential of Mosapramine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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